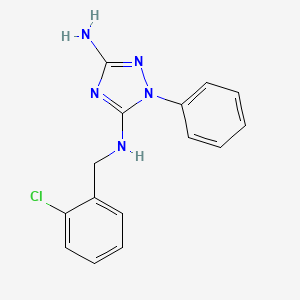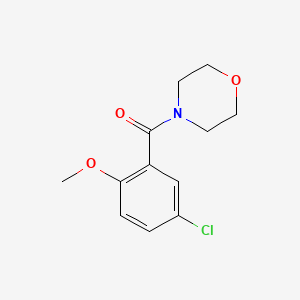
N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea, also known as FCN, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea is not fully understood. However, studies have suggested that N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea exerts its effects by inhibiting the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has been found to inhibit the activity of tyrosine kinase, which is an enzyme that plays a key role in the growth and spread of cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has been found to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. Additionally, N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has been found to have anti-inflammatory effects, which can help reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has been found to be relatively stable under normal laboratory conditions. However, one limitation of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea. One area of interest is the development of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea-based drugs for the treatment of cancer and viral infections. Additionally, research could focus on the optimization of the synthesis method for N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea to improve its yield and purity. Furthermore, studies could investigate the potential use of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea in combination with other drugs to enhance its therapeutic effects. Finally, research could explore the potential use of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea in other areas, such as agriculture and environmental science.
Conclusion
In conclusion, N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea is a promising compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine. Its anticancer, antitumor, and antiviral activities, as well as its biochemical and physiological effects, make it a promising candidate for drug development. While there are limitations to its use in certain experiments, N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has several advantages that make it a valuable tool for scientific research. Further research on N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea involves the reaction between cyclohexylisocyanate and 4-fluoro-3-nitroaniline. The reaction is carried out in the presence of a catalyst and a solvent under controlled conditions. The resulting product is then purified through recrystallization to obtain pure N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anticancer, antitumor, and antiviral activities. Studies have shown that N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Additionally, N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has been found to be effective against various viruses, including HIV, hepatitis B, and hepatitis C.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(4-fluoro-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3/c14-11-7-6-10(8-12(11)17(19)20)16-13(18)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOBTTCTRUTIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

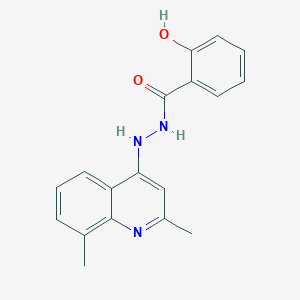

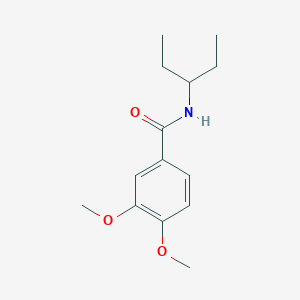
![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5832621.png)
![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B5832645.png)
![6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)
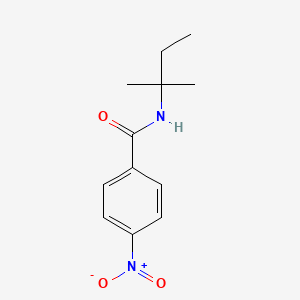
![N-{[(3-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5832663.png)
![4-nitro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B5832667.png)
![ethyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B5832675.png)
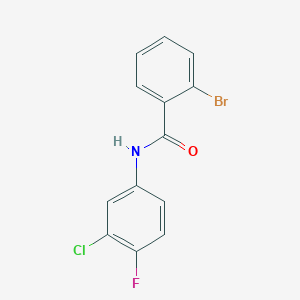
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5832679.png)
